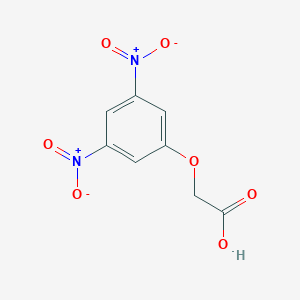
{3,5-Dinitrophenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3,5-Dinitrophenoxy}acetic acid (DNAA) is a synthetic compound that has been widely used in scientific research due to its ability to mimic the biological effects of plant hormones. DNAA is a member of the family of synthetic auxins, which are compounds that mimic the natural plant hormone indole-3-acetic acid (IAA). DNAA has been used in various applications, including plant growth regulation, herbicide development, and as a tool for studying plant physiology.
Mécanisme D'action
The mechanism of action of {3,5-Dinitrophenoxy}acetic acid is similar to that of natural plant hormones. It binds to specific receptors on the surface of plant cells, triggering a series of biochemical reactions that result in changes in gene expression and cell growth. {3,5-Dinitrophenoxy}acetic acid has been found to have a higher affinity for the auxin receptor than other synthetic auxins, making it a useful tool for studying the role of auxins in plant growth and development.
Biochemical and Physiological Effects:
{3,5-Dinitrophenoxy}acetic acid has been found to have a wide range of biochemical and physiological effects on plants. It has been shown to promote cell division and elongation, regulate root development, and induce the formation of adventitious roots. {3,5-Dinitrophenoxy}acetic acid has also been found to increase the synthesis of certain proteins and enzymes involved in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using {3,5-Dinitrophenoxy}acetic acid in lab experiments is its ability to mimic the effects of natural plant hormones. This allows researchers to study the role of plant hormones in various physiological processes without the need for complex plant growth systems. However, one limitation of using {3,5-Dinitrophenoxy}acetic acid is its potential toxicity to plants at high concentrations. Careful dosing and experimental design are required to ensure that the effects observed are due to the compound itself and not its toxicity.
Orientations Futures
There are several potential future directions for research on {3,5-Dinitrophenoxy}acetic acid. One area of interest is the development of new synthetic auxins with improved selectivity and efficacy. Another area of interest is the use of {3,5-Dinitrophenoxy}acetic acid in the development of new herbicides and plant growth regulators. Additionally, {3,5-Dinitrophenoxy}acetic acid could be used as a tool for studying the role of plant hormones in response to environmental stresses such as drought and temperature fluctuations.
Méthodes De Synthèse
{3,5-Dinitrophenoxy}acetic acid can be synthesized through several methods, including the reaction of 3,5-dinitrophenol with chloroacetic acid in the presence of a base. This method yields {3,5-Dinitrophenoxy}acetic acid as a white crystalline solid with a melting point of 177-179°C.
Applications De Recherche Scientifique
{3,5-Dinitrophenoxy}acetic acid has been used extensively in scientific research as a tool to study plant growth and development. It has been found to regulate various physiological processes in plants, including cell division, elongation, and differentiation. {3,5-Dinitrophenoxy}acetic acid has also been used to study the mechanism of action of other plant hormones, such as auxins and cytokinins.
Propriétés
Nom du produit |
{3,5-Dinitrophenoxy}acetic acid |
|---|---|
Formule moléculaire |
C8H6N2O7 |
Poids moléculaire |
242.14 g/mol |
Nom IUPAC |
2-(3,5-dinitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H6N2O7/c11-8(12)4-17-7-2-5(9(13)14)1-6(3-7)10(15)16/h1-3H,4H2,(H,11,12) |
Clé InChI |
CSEMUAZJBOOLFQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCC(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])OCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)


![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)
![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)


![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)




![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)